molecular formula C12H15NO6 B14328780 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate CAS No. 98082-25-8

2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate

Cat. No.: B14328780
CAS No.: 98082-25-8
M. Wt: 269.25 g/mol
InChI Key: SLAUEGNTSHNESZ-UHFFFAOYSA-N
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Description

2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate typically involves multiple steps, starting with the preparation of the core benzene ring structure. The methoxy group is introduced via electrophilic aromatic substitution, while the oxopropyl group is added through a Friedel-Crafts acylation reaction. The final step involves the nitration of the ethyl group to form the nitrate ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxopropyl group to an alcohol.

    Substitution: The nitrate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate involves its interaction with specific molecular targets. The nitrate group can release nitric oxide (NO), which is a signaling molecule involved in various physiological processes. This release can activate pathways related to vasodilation and anti-inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-Methoxyphenoxy]ethyl nitrate
  • 2-[3-(2-Oxopropyl)phenoxy]ethyl nitrate
  • 2-[4-Methoxy-3-(2-hydroxypropyl)phenoxy]ethyl nitrate

Uniqueness

2-[4-Methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate is unique due to the presence of both the methoxy and oxopropyl groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it particularly useful in applications requiring precise molecular interactions.

Properties

CAS No.

98082-25-8

Molecular Formula

C12H15NO6

Molecular Weight

269.25 g/mol

IUPAC Name

2-[4-methoxy-3-(2-oxopropyl)phenoxy]ethyl nitrate

InChI

InChI=1S/C12H15NO6/c1-9(14)7-10-8-11(3-4-12(10)17-2)18-5-6-19-13(15)16/h3-4,8H,5-7H2,1-2H3

InChI Key

SLAUEGNTSHNESZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)OCCO[N+](=O)[O-])OC

Origin of Product

United States

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